trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide
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Overview
Description
trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide: is a chemical compound with the molecular formula C12H22I2N2 and a molecular weight of 448.12542 g/mol . This compound is known for its unique structure, which includes two ammonium groups attached to a p-phenylenebis(trimethyl) backbone, with diiodide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) typically involves the reaction of p-phenylenediamine with trimethylamine in the presence of iodine. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the preparation of various organic compounds .
Biology:
- Utilized in biochemical assays and studies.
- Acts as a probe in molecular biology experiments .
Medicine:
- Investigated for its potential therapeutic properties.
- Studied for its role in drug delivery systems .
Industry:
- Used in the manufacture of specialty chemicals.
- Employed in the production of advanced materials .
Mechanism of Action
The mechanism of action of trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- AMMONIUM, p-PHENYLENEBIS(TRIMETHYL-, DIBROMIDE)
- AMMONIUM, p-PHENYLENEBIS(TRIMETHYL-, DICHLORIDE)
- AMMONIUM, p-PHENYLENEBIS(TRIMETHYL-, DIFLUORIDE)
Comparison:
- trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) is unique due to the presence of iodine, which imparts distinct chemical and physical properties.
- The diiodide variant exhibits different reactivity and stability compared to its bromide, chloride, and fluoride counterparts .
Properties
CAS No. |
5369-38-0 |
---|---|
Molecular Formula |
C12H22I2N2 |
Molecular Weight |
448.13 g/mol |
IUPAC Name |
trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide |
InChI |
InChI=1S/C12H22N2.2HI/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6;;/h7-10H,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SXEJUWIDHIUSSV-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, p-phenylenebis(trimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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